![molecular formula C26H38N6 B13989383 4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) CAS No. 21322-98-5](/img/structure/B13989383.png)
4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) is a complex organic compound characterized by the presence of a piperazine ring and multiple nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) typically involves the reaction of piperazine derivatives with N,N-diethylaniline under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[Piperazine-1,4-diylbis(nitrilomethylylidene)]dibenzoic acid
- 4,4’-[Piperazine-1,4-diylbis(propyl-ene-nitrilo-methyl-idyne)]dibenzoic acid
Uniqueness
4,4’-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) is unique due to its specific structural features, including the presence of azanylylidenemethanylylidene groups and N,N-diethylaniline moieties
Eigenschaften
CAS-Nummer |
21322-98-5 |
|---|---|
Molekularformel |
C26H38N6 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
4-[[4-[[4-(diethylamino)phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H38N6/c1-5-29(6-2)25-13-9-23(10-14-25)21-27-31-17-19-32(20-18-31)28-22-24-11-15-26(16-12-24)30(7-3)8-4/h9-16,21-22H,5-8,17-20H2,1-4H3 |
InChI-Schlüssel |
LQNOMYJRUXDKFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)N=CC3=CC=C(C=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


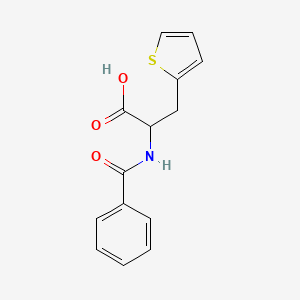

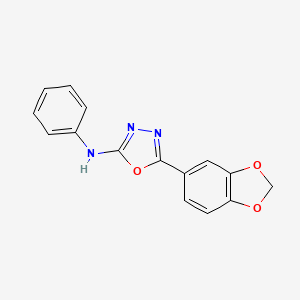

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
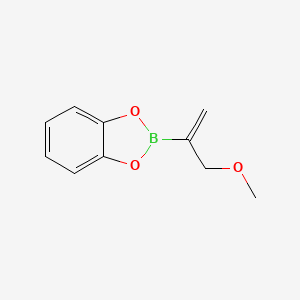

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
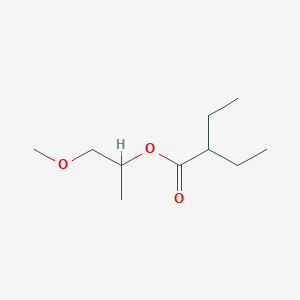
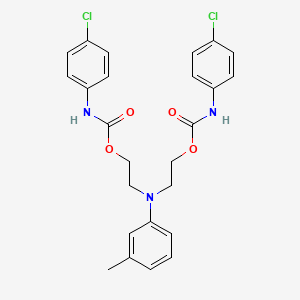
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
